

# In-Depth Technical Guide to ELR-510444: A Dual-Action Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ELR510444 |           |
| Cat. No.:            | B612144   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ELR-510444 is a novel, orally available small molecule that has demonstrated significant potential as an anticancer agent. It functions as a potent microtubule disruptor and an inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α), positioning it as a promising candidate for cancer therapy, particularly in the context of renal cell carcinoma and other solid tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to ELR-510444. Detailed experimental protocols and visual representations of its signaling pathways are included to facilitate further research and development.

## Introduction

The discovery of ELR-510444, chemically identified as N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-methyl-benzenesulfonamide, emerged from research efforts to identify novel compounds with potent antitumor activities. It is distinguished by its dual mechanism of action: the disruption of microtubule dynamics and the inhibition of HIF-1 $\alpha$ .[1][2] This dual activity allows ELR-510444 to target two critical pathways involved in cancer cell proliferation, survival, and angiogenesis.

Chemical Structure and Properties:



| Property          | Value                                                                    |
|-------------------|--------------------------------------------------------------------------|
| IUPAC Name        | N-[5-(5-cyano-2-thienyl)-2-methylphenyl]-4-<br>methyl-benzenesulfonamide |
| CAS Number        | 1233948-35-0[3]                                                          |
| Molecular Formula | C19H16N2O2S2[3]                                                          |
| Molecular Weight  | 368.5 g/mol [3]                                                          |
| Appearance        | Crystalline solid[3]                                                     |

## Synthesis of ELR-510444

While the primary literature from the discovering research groups does not provide a detailed, step-by-step synthesis protocol, the synthesis of similar N-aryl benzenesulfonamide derivatives generally involves the reaction of a substituted aniline with a benzenesulfonyl chloride in the presence of a base.

### Proposed Synthetic Pathway:

A plausible synthetic route for ELR-510444 would likely involve the coupling of 5-(5-amino-4-methylphenyl)thiophene-2-carbonitrile with 4-methylbenzenesulfonyl chloride. The synthesis of the key aniline intermediate could be achieved through a multi-step process starting from commercially available precursors.

Further research into chemical synthesis literature and potential patent filings may provide more explicit details on the synthetic methodology.

### **Mechanism of Action**

ELR-510444 exerts its anticancer effects through two distinct and synergistic mechanisms:

### 3.1. Microtubule Disruption:

ELR-510444 acts as a potent microtubule-destabilizing agent.[1] It binds to the colchicine-binding site on  $\beta$ -tubulin, which inhibits the polymerization of tubulin into microtubules.[4] This disruption of the microtubule network leads to several downstream cellular consequences:







- Mitotic Arrest: The formation of an aberrant mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.[1]
- Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.[1][4]
- Vascular Disruption: At low concentrations, ELR-510444 rapidly alters the morphology of endothelial cells, suggesting it has vascular-disrupting properties similar to agents like combretastatin A4.[5]

Signaling Pathway: Microtubule Disruption by ELR-510444





Click to download full resolution via product page

Caption: Mechanism of ELR-510444-induced microtubule disruption and its cellular effects.

#### 3.2. HIF- $1\alpha$ Inhibition:

In addition to its effects on microtubules, ELR-510444 has been shown to inhibit the activity of Hypoxia-Inducible Factor 1-alpha (HIF- $1\alpha$ ).[2] HIF- $1\alpha$  is a key transcription factor that is often



overexpressed in tumors and plays a crucial role in the cellular response to hypoxia. It promotes angiogenesis, cell survival, and metastasis.

ELR-510444 decreases the protein levels of both HIF-1 $\alpha$  and HIF-2 $\alpha$ .[2] This leads to a reduction in the expression of HIF target genes, such as vascular endothelial growth factor (VEGF), thereby inhibiting angiogenesis.[2]

Signaling Pathway: HIF-1α Inhibition by ELR-510444



Click to download full resolution via product page

Caption: ELR-510444-mediated inhibition of the HIF-1 $\alpha$  signaling pathway.



## **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for ELR-510444 in various in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity

| Cell Line         | Cancer Type          | IC <sub>50</sub> (nM)  | Reference |
|-------------------|----------------------|------------------------|-----------|
| MDA-MB-231        | Breast Cancer        | 30.9                   | [1][4]    |
| A-10              | Aortic Smooth Muscle | 21 (EC <sub>50</sub> ) | [3]       |
| Cancer Cell Panel | Various              | 9-43                   | [3]       |

Table 2: In Vitro Tubulin and HIF-1α Inhibition

| Assay                             | Parameter                   | Value | Reference |
|-----------------------------------|-----------------------------|-------|-----------|
| Tubulin Polymerization            | IC50                        | 10 μΜ | [3]       |
| HIF-1α Inhibition<br>(RCC4 cells) | Concentration-<br>dependent | -     | [3]       |

Table 3: In Vivo Antitumor Activity

| Xenograft<br>Model | Cancer Type             | Dosage           | Outcome                                   | Reference |
|--------------------|-------------------------|------------------|-------------------------------------------|-----------|
| MDA-MB-231         | Breast Cancer           | 3-6 mg/kg (oral) | Dose-dependent<br>tumor size<br>reduction | [3]       |
| 786-O and A498     | Renal Cell<br>Carcinoma | Not specified    | Significant reduction in tumor burden     | [2]       |



## **Detailed Experimental Protocols**

### 5.1. Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Drug Treatment: Treat the cells with various concentrations of ELR-510444 (e.g., 0.1 nM to 10  $\mu$ M) for 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilization: Aspirate the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the IC<sub>50</sub> value, which is the concentration of the drug that inhibits cell growth by 50%.

#### 5.2. Tubulin Polymerization Assay

- Tubulin Preparation: Use commercially available purified tubulin.
- Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 1 mg/mL) in a
  polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 1 mM GTP,
  and 10% glycerol).
- Drug Addition: Add various concentrations of ELR-510444 or a vehicle control to the reaction mixture.
- Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
- Data Analysis: Determine the IC<sub>50</sub> value for the inhibition of tubulin polymerization.
- 5.3. HIF-1α Inhibition Assay (Western Blot)



- Cell Culture and Treatment: Culture cells (e.g., renal cell carcinoma cell lines 786-O or A498) under hypoxic conditions (e.g., 1% O<sub>2</sub>) or treat with a hypoxia-mimicking agent (e.g., CoCl<sub>2</sub>). Treat the cells with various concentrations of ELR-510444 for a specified time (e.g., 24 hours).
- Protein Extraction: Lyse the cells and extract total protein.
- Protein Quantification: Determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific for HIF-1α. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
- Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.
- Densitometry Analysis: Quantify the band intensities to determine the relative levels of HIF-1α protein.

Experimental Workflow: HIF-1α Western Blot





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into targeting of the colchicine binding site by ELR510444 and parbendazole to achieve rational drug design PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polygamain, a New Microtubule Depolymerizing Agent That Occupies a Unique Pharmacophore in the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELR510444 Inhibits Tumor Growth and Angiogenesis by Abrogating HIF Activity and Disrupting Microtubules in Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to ELR-510444: A Dual-Action Anticancer Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612144#discovery-and-synthesis-of-elr510444]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com